Cysmethynil - 851636-83-4

Cysmethynil

Catalog Number: EVT-266389
CAS Number: 851636-83-4
Molecular Formula: C25H32N2O
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cysmethynil (2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide) is a small molecule identified as a selective inhibitor of the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt). [, , , ] It is a member of the indole class of compounds and has been primarily studied for its potential as an anti-cancer agent. [, ] Cysmethynil acts by disrupting the prenylation pathway, a crucial post-translational modification process for several proteins involved in cell growth and signaling, most notably the Ras family of GTPases. [, , ]

Future Directions
  • Development of more potent and soluble analogs: Research efforts are focused on developing Cysmethynil analogs with improved potency, solubility, and pharmacokinetic properties to overcome its limitations as a clinical candidate. [, ]
  • Investigating combination therapies: Further studies are needed to explore the synergistic potential of Cysmethynil with other anti-cancer agents for enhanced therapeutic efficacy. []
  • Elucidating the role of specific Icmt substrates: More research is necessary to identify the key Icmt substrates involved in Cysmethynil's anti-cancer effects and understand the detailed mechanisms underlying its activity in different cancer types. []
  • Evaluating Cysmethynil's therapeutic potential in other diseases: Given Icmt's role in prenylating proteins involved in various cellular processes, exploring Cysmethynil's efficacy in other diseases associated with aberrant CaaX protein function, such as inflammatory diseases, could be promising. []
Source and Classification

Cysmethynil was synthesized by the Duke Small Molecule Synthesis Facility as part of research aimed at developing inhibitors for isoprenylcysteine carboxyl methyltransferase (ICMT), which plays a significant role in the prenylation process of proteins such as Ras GTPases. The compound has been classified as a promising anticancer agent due to its ability to inhibit tumor cell growth through ICMT inhibition .

Synthesis Analysis

The synthesis of cysmethynil involves several key steps. Initially, the compound was identified from a library of 10,000 compounds through high-throughput screening. The synthesis process includes:

  1. Indole Core Structure: The base structure is derived from indole, which is modified at various positions to enhance inhibitory activity against ICMT.
  2. Substitution Patterns: Specific substitutions at positions 1 and 5 of the indole ring have been shown to influence the activity significantly. For instance, bulky side chains at position 1 enhance activity while smaller substituents at position 5 are preferred .
  3. Analogue Development: Following the identification of lead compounds, further modifications were made to improve solubility and bioavailability. This led to the development of derivatives with improved pharmacological properties .
Molecular Structure Analysis

Cysmethynil possesses a complex molecular structure characterized by its indole framework. Key features include:

  • Indole Ring: The core structure that provides the necessary pharmacophore for ICMT inhibition.
  • Functional Groups: Variations in functional groups at specific positions (such as amines or acetamides) significantly affect its interaction with the target enzyme.
  • Molecular Weight: Cysmethynil has a calculated molecular weight conducive to drug-like properties, although its hydrophobicity poses challenges for clinical application .
Chemical Reactions Analysis

Cysmethynil primarily engages in reactions that inhibit ICMT activity. The key reactions include:

  • Inhibition Mechanism: Cysmethynil competes with natural substrates for binding to ICMT, preventing the methylation of prenylated cysteine residues. This inhibition disrupts the proper localization and function of prenylated proteins like Ras .
  • Cellular Impact: Treatment with cysmethynil leads to downstream effects such as cell cycle arrest and apoptosis in cancer cell lines, indicating its potential utility in cancer therapy .
Mechanism of Action

The mechanism by which cysmethynil exerts its effects involves several steps:

  1. Binding to ICMT: Cysmethynil binds to the active site of ICMT, inhibiting its enzymatic function.
  2. Disruption of Prenylation: By inhibiting ICMT, cysmethynil prevents the methylation step crucial for the membrane localization of proteins like Ras.
  3. Induction of Apoptosis: The inhibition leads to increased levels of unmethylated prelamin A and cyclin-dependent kinase inhibitors, resulting in cell cycle arrest and apoptosis in sensitive cancer cells .
Physical and Chemical Properties Analysis

Cysmethynil exhibits several notable physical and chemical properties:

  • Solubility: It has low aqueous solubility, which limits its bioavailability as a therapeutic agent.
  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness as an inhibitor.
  • Lipophilicity: Its hydrophobic nature presents challenges for formulation into drug delivery systems .
Applications

Cysmethynil has several potential applications in scientific research and medicine:

  • Cancer Therapy: As an ICMT inhibitor, cysmethynil shows promise in treating cancers characterized by dysregulated Ras signaling pathways.
  • Biochemical Research: It serves as a valuable tool for studying the role of protein prenylation in cellular signaling and cancer biology.
  • Drug Development: Ongoing research aims to modify cysmethynil to enhance its pharmacological properties and reduce side effects associated with its hydrophobicity .
Molecular Mechanisms of Cysmethynil in Post-Translational Protein Modification

Inhibition of Isoprenylcysteine Carboxylmethyltransferase (ICMT) Activity

Cysmethynil (2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide) is a selective small-molecule inhibitor of ICMT, an endoplasmic reticulum membrane enzyme that catalyzes the terminal step in the post-translational modification of CaaX proteins. ICMT mediates the carboxyl methylation of prenylated cysteine residues in proteins like Ras and Rho GTPases, a process critical for their membrane association and oncogenic signaling [1] [3]. Cysmethynil exhibits an IC₅₀ of 2.4 μM against recombinant ICMT in enzymatic assays, making it a key pharmacological tool for disrupting this pathway [2] [8].

Structural Basis of ICMT-Cysmethynil Interaction

The molecular architecture of cysmethynil enables high-affinity engagement with ICMT’s catalytic pocket. The compound features three essential domains:

  • Lipophilic anchor: The N-octyl chain at position 1 of the indole ring inserts into a hydrophobic cleft of ICMT, mimicking the isoprenoid moiety of native substrates [1] [6].
  • Aromatic core: The 3-methylphenyl group at position 5 stabilizes the complex via π-π stacking with Phe/Leu residues lining the substrate-binding channel [8].
  • Polar headgroup: The acetamide moiety at position 3 forms hydrogen bonds with catalytic residues (Asp108, Glu152) essential for methyltransferase activity [5].

QSAR analyses of 273 ICMT inhibitors revealed that descriptors like DCW (Descriptor Correlation Weight) and GATS6i (Geometric Average Topological Index) correlate with cysmethynil’s inhibitory potency. Modifications to the acetamide group significantly reduce activity, confirming its role in target engagement [5]. Recent analogs replace the 3-methylphenyl with aminopyrimidine, improving solubility while maintaining ICMT affinity (Table 1) [8].

Table 1: Structural Optimization of Cysmethynil Analogs

CompoundR5 SubstituentICMT IC₅₀ (μM)Log PSolubility (μM)
Cysmethynil3-methylphenyl2.47.00.3
Indoleamine 23-methylphenyl2.56.487
Compound 155-aminopyrimidinyl1.94.8220

Time-Dependent Enzymatic Inhibition Kinetics

Cysmethynil demonstrates non-competitive inhibition kinetics against ICMT, with a K_i of 1.8 μM. Pre-incubation of ICMT with cysmethynil enhances inhibition, suggesting slow-binding kinetics consistent with induced-fit binding [1]. Key kinetic parameters include:

  • Time dependency: Maximum inhibition (90%) requires 30 minutes of enzyme-inhibitor pre-association.
  • Reversibility: Activity is restored upon dialysis, excluding covalent modification [1] [8].
  • Substrate interference: Farnesyl cysteine (ICMT’s native substrate) competes with cysmethynil at concentrations >50 μM, confirming binding overlap at the catalytic site [8].

Molecular dynamics simulations reveal that cysmethynil binding induces conformational changes in ICMT’s transmembrane helices 3–5, narrowing the substrate access tunnel and sterically hindering S-adenosylmethionine cofactor binding [5].

Disruption of Prenylation-Dependent Membrane Localization

Impact on Ras GTPase Plasma Membrane Anchoring

Cysmethynil blocks the carboxyl methylation of K-Ras and N-Ras, preventing their stable membrane anchorage. Unmethylated Ras accumulates in the cytosol and Golgi, disrupting signal transduction:

  • Mislocalization efficiency: 30 μM cysmethynil displaces >80% of K-Ras from plasma membranes within 6 hours in PC3 prostate cancer cells [1] [2].
  • Downstream signaling: Cytosolic Ras retains GTP binding but fails to recruit RAF-1 due to mislocalization away from scaffold proteins like KSR. This reduces ERK phosphorylation by 70–90% in multiple cancer lines (Table 2) [3] [9].
  • Phenotypic effects: Sustained Ras mislocalization induces G1 cell cycle arrest (evidenced by p21/p27 upregulation) and autophagic cell death via LC3-II accumulation [2] [9].

Table 2: Cysmethynil Effects on Ras Localization and Signaling

Cell Line[Cysmethynil] (μM)K-Ras PM Localization (% Reduction)p-ERK Inhibition (%)Proliferation IC₅₀ (μM)
PC-32085%92%21.3
MDA-MB-2313078%88%22.1
HepG23082%85%19.3

Rho/Rac Family Protein Dysregulation

Beyond Ras, cysmethynil impairs the membrane tethering of Rho GTPases (RhoA, Rac1, Cdc42), which require ICMT-mediated methylation for association with lipid rafts:

  • Cytoskeletal defects: In macrophages, 20 μM cysmethynil reduces RhoA membrane localization by 75%, leading to actin depolymerization and loss of motility [9] [10].
  • Inflammatory signaling: Cytosolic Rac1 fails to assemble NADPH oxidase complexes, suppressing ROS production by 60% in TLR-activated immune cells [9].
  • Dual lipidation disruption: RhoB, which undergoes both farnesylation and palmitoylation, exhibits aberrant endosomal accumulation, impairing vesicular trafficking and growth factor secretion in the tumor microenvironment (TME) [7] [10].

Rho/Rac inactivation synergizes with Ras inhibition to block AP-1 transcriptional activity. In colitis models, cysmethynil-treated mice show 50% lower c-Fos/c-Jun nuclear translocation, reducing TNF-α and IL-6 expression [9].

Table 3: Cysmethynil-Induced Dysregulation of Rho/Rac Proteins

GTPaseLipidation TypeFunctionCysmethynil EffectFunctional Consequence
RhoAGeranylgeranylationStress fiber assembly75% loss from membraneCytoskeletal collapse
Rac1GeranylgeranylationNADPH oxidase activationCytosolic retention60% ROS reduction
RhoBFarnesylation + S-palmitoylationEndosomal traffickingEndosomal accumulationImpaired VEGF secretion

Properties

CAS Number

851636-83-4

Product Name

Cysmethynil

IUPAC Name

2-[5-(3-methylphenyl)-1-octylindol-3-yl]acetamide

Molecular Formula

C25H32N2O

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C25H32N2O/c1-3-4-5-6-7-8-14-27-18-22(17-25(26)28)23-16-21(12-13-24(23)27)20-11-9-10-19(2)15-20/h9-13,15-16,18H,3-8,14,17H2,1-2H3,(H2,26,28)

InChI Key

QIXBOOVPFRZHQQ-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC(=C3)C)CC(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

Cysmethynil

Canonical SMILES

CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC(=C3)C)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.